
H-Asp(otbu)-otbu hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride typically involves the protection of the carboxyl groups of aspartic acid with tert-butyl groups. This can be achieved through esterification reactions using tert-butyl alcohol and an acid catalyst. The hydrochloride salt is then formed by treating the protected aspartic acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, although the protective tert-butyl groups generally make it more resistant to oxidation.
Reduction: Reduction reactions are less common for this compound due to the stability of the tert-butyl groups.
Substitution: The tert-butyl groups can be removed through acid-catalyzed hydrolysis, leading to the formation of aspartic acid.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Hydrochloric acid for hydrolysis of tert-butyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of aspartic acid.
Reduction: Reduced derivatives, though less common.
Substitution: Aspartic acid after removal of protective groups.
Aplicaciones Científicas De Investigación
H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride is widely used in peptide synthesis. Its protective groups make it an essential intermediate in the synthesis of complex peptides and proteins. The compound is also used in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The protective tert-butyl groups in H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride prevent unwanted side reactions during peptide synthesis. This allows for the selective formation of peptide bonds. The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, facilitating its use in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride: Another derivative of aspartic acid with benzyl protective groups.
H-Glutamic acid (tert-butyl ester)-tert-butyl ester hydrochloride: Similar compound with glutamic acid instead of aspartic acid.
Uniqueness
H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride is unique due to its specific protective groups, which offer stability and selectivity in peptide synthesis. The tert-butyl groups are particularly effective in preventing side reactions, making this compound highly valuable in synthetic chemistry.
Propiedades
IUPAC Name |
ditert-butyl 2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZIMQSYQDAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
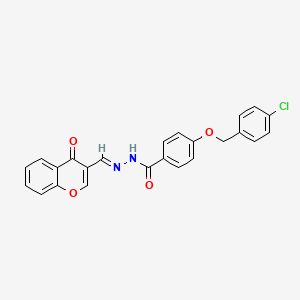
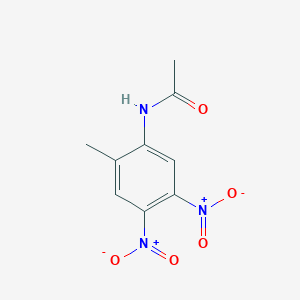
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

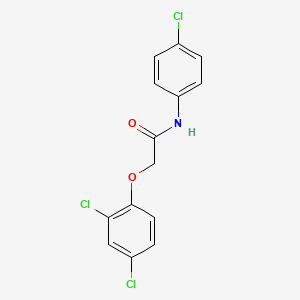
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
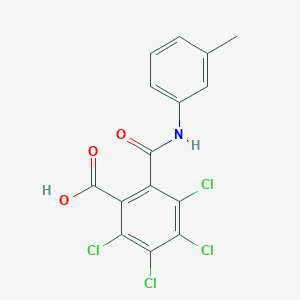
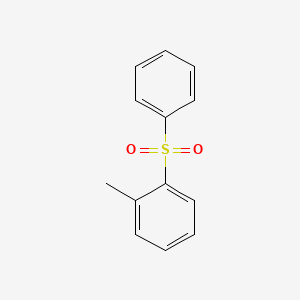
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

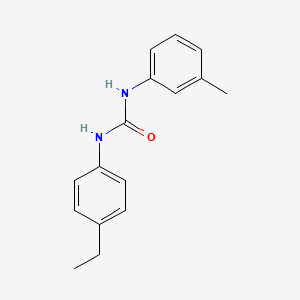
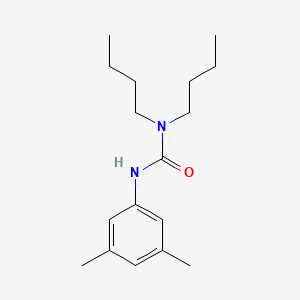
![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
